molecular formula C12H19N B15223906 (S)-3-Methyl-1-(p-tolyl)butan-1-amine

(S)-3-Methyl-1-(p-tolyl)butan-1-amine

Cat. No.: B15223906
M. Wt: 177.29 g/mol
InChI Key: YJBJUTNBLZJNOP-LBPRGKRZSA-N
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Description

(S)-3-Methyl-1-(p-tolyl)butan-1-amine: is an organic compound belonging to the class of amines. It features a chiral center at the third carbon atom, making it a stereoisomer with specific spatial arrangements. This compound is characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the third position and a p-tolyl group attached to the first carbon atom.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of (S)-3-methyl-1-(p-tolyl)butanone with ammonia and a reducing agent such as sodium cyanoborohydride.

  • Chiral Pool Synthesis: Another approach is to start with a chiral precursor, such as (S)-3-methyl-1-(p-tolyl)butanol, and convert it to the amine using reagents like thionyl chloride followed by ammonia.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

(S)-3-Methyl-1-(p-tolyl)butan-1-amine: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nitric acid for nitration or bromine for bromination.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: (S)-3-Methyl-1-(p-tolyl)butanol.

  • Substitution: Nitro derivatives or bromo derivatives of the aromatic ring.

Scientific Research Applications

(S)-3-Methyl-1-(p-tolyl)butan-1-amine: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Methyl-1-(p-tolyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

(S)-3-Methyl-1-(p-tolyl)butan-1-amine: can be compared to other similar compounds, such as:

  • (R)-3-Methyl-1-(p-tolyl)butan-1-amine: The enantiomer, which has the opposite spatial arrangement at the chiral center.

  • 3-Methyl-1-(p-tolyl)butan-1-ol: A closely related compound with an alcohol functional group instead of an amine.

  • p-Tolylmethylamine: A simpler compound lacking the butan-1-amine backbone.

Uniqueness: The presence of the chiral center and the specific arrangement of functional groups make This compound unique in its biological and chemical properties compared to its enantiomer and related compounds.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-3-methyl-1-(4-methylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1

InChI Key

YJBJUTNBLZJNOP-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(C)C)N

Origin of Product

United States

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